1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate
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Overview
Description
1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate typically involves the reaction of 2-chlorobenzyl chloride with 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: A parent compound with similar structural features.
1,2,4-Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory activities.
Uniqueness
1-[(2-Chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9-6-12(19)13-17(15-8-18(13)16-9)7-10-4-2-3-5-11(10)14/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLPJZCIWWRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=N[N+](=C2C(=C1)[O-])CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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